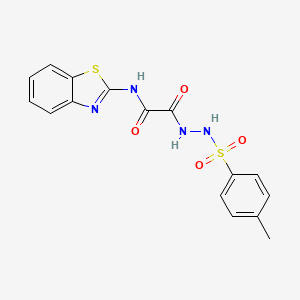

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide

Description

Chemical Structure and Properties:

The compound, with the systematic name N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide (CAS: 108679-68-1), features a benzothiazole core linked to an oxoacetamide moiety and a 4-methylphenylsulfonyl hydrazide group . This hybrid structure combines aromatic heterocyclic, sulfonamide, and hydrazide functionalities, which are associated with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Properties

CAS No. |

108679-68-1 |

|---|---|

Molecular Formula |

C16H14N4O4S2 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide |

InChI |

InChI=1S/C16H14N4O4S2/c1-10-6-8-11(9-7-10)26(23,24)20-19-15(22)14(21)18-16-17-12-4-2-3-5-13(12)25-16/h2-9,20H,1H3,(H,19,22)(H,17,18,21) |

InChI Key |

FDGXRVZOVDMIOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Step 1: Formation of Benzothiazole Intermediate

- Starting from 2-aminobenzothiazole or related precursors, the benzothiazole ring is constructed or functionalized to introduce the amino group at the 2-position.

Step 2: Preparation of Sulfonyl Hydrazide

- The 4-methylphenyl sulfonyl group is introduced by sulfonylation of hydrazine or hydrazide derivatives using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions.

Step 3: Coupling of Benzothiazolylamino and Sulfonyl Hydrazide

- The benzothiazolylamino-oxo intermediate is reacted with the sulfonyl hydrazide to form the target hydrazide compound. This step may involve condensation reactions under mild heating and solvent conditions such as ethanol or dimethylformamide (DMF).

Step 4: Purification and Characterization

- The final product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Specific Reaction Conditions

- Reagents: 2-aminobenzothiazole, 4-methylbenzenesulfonyl chloride, hydrazine hydrate or hydrazide derivatives.

- Solvents: Commonly used solvents include ethanol, DMF, or dichloromethane.

- Catalysts/Bases: Triethylamine or pyridine to neutralize HCl generated during sulfonylation.

- Temperature: Reactions typically conducted at room temperature to reflux conditions (25–80 °C).

- Reaction time: Several hours to overnight to ensure completion.

Example Synthetic Route (Hypothetical)

| Step | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 2-aminobenzothiazole + Tosyl chloride | Base (triethylamine), solvent (DCM), 0–25 °C | 2-(4-methylphenylsulfonyl)aminobenzothiazole |

| 2 | Intermediate + Hydrazine hydrate | Ethanol, reflux, 4–6 hours | Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide |

This route is consistent with common methods for preparing sulfonyl hydrazides and benzothiazole derivatives.

Analytical Characterization

-

- NMR (Nuclear Magnetic Resonance): Confirms the chemical environment of hydrogens and carbons, verifying the benzothiazole ring and sulfonyl hydrazide moieties.

- IR (Infrared Spectroscopy): Identifies characteristic functional groups such as NH, C=O (oxo), and SO2 stretches.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.

Purity Assessment: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to assess product purity.

Research Findings on Preparation

- Studies indicate that the presence of the benzothiazole ring enhances the biological activity of hydrazide derivatives, making the synthetic optimization of these compounds significant for medicinal chemistry.

- The sulfonyl hydrazide group is introduced to improve solubility and bioactivity, requiring careful control of reaction conditions to avoid side reactions.

- Derivatives synthesized via these methods have been tested for antimicrobial activity, showing promising inhibition against bacterial and fungal strains.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Benzothiazole functionalization | 2-aminobenzothiazole + sulfonyl chloride, base, solvent | Introduce sulfonyl group on benzothiazole ring |

| Hydrazide formation | Reaction with hydrazine hydrate, ethanol, reflux | Formation of sulfonyl hydrazide moiety |

| Coupling and condensation | Controlled heating, solvents (DMF, EtOH) | Formation of final acetic acid hydrazide compound |

| Purification | Recrystallization, chromatography | Obtain pure compound for analysis and testing |

Chemical Reactions Analysis

Formation of Schiff Bases via Condensation with Aldehydes/Ketones

The hydrazide group (-NH-NH₂) readily reacts with carbonyl compounds (aldehydes/ketones) under acidic conditions to form Schiff bases (arylidenhydrazides). This reaction typically involves refluxing the compound with aromatic aldehydes in ethanol/acetic acid (24:1 ratio) for 3–5 hours .

Example Reaction:

Key Findings:

-

Yields depend on the electronic nature of the aldehyde: Electron-withdrawing substituents (e.g., nitro groups) enhance reactivity .

-

Products exhibit improved antimicrobial activity compared to the parent compound, likely due to increased lipophilicity.

Cyclization Reactions to Form Heterocyclic Compounds

Under thermal or acidic conditions, the hydrazide undergoes cyclization to generate 5- or 6-membered heterocycles (e.g., triazoles, thiadiazoles). For instance, reaction with CS₂ in ethanolic KOH produces 1,3,4-thiadiazoles .

Mechanism:

-

Nucleophilic attack by the hydrazide’s terminal NH₂ on electrophilic carbons.

-

Loss of small molecules (e.g., H₂O, H₂S) to form cyclic structures.

Applications:

-

Thiadiazole derivatives show promise as enzyme inhibitors (e.g., carbonic anhydrase).

Nucleophilic Substitution Reactions

The sulfonyl hydrazide group participates in nucleophilic substitutions. For example, reaction with alkyl halides replaces the hydrazide hydrogen, forming N-alkyl derivatives.

General Reaction:

Conditions:

-

Conducted in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Requires a base (e.g., K₂CO₃) to deprotonate the hydrazide.

Formation of Hydrazones

The compound reacts with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) to form hydrazones. These reactions proceed via Michael addition followed by cyclization .

Example:

Significance:

-

Hydrazones are precursors for bioactive molecules, including anticancer agents.

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide exhibits significant antimicrobial properties . Studies have shown that derivatives of similar compounds often demonstrate notable antibacterial and antifungal activities. The presence of the benzothiazole moiety is particularly important for enhancing bioactivity against various pathogens.

Table 2: Antimicrobial Activity of Similar Compounds

| Compound Name | Activity Against |

|---|---|

| 2-Benzothiazolylhydrazine | Anti-inflammatory properties |

| Acetic acid, 2-(benzothiazol-2-yl)-N'-phenylhydrazide | Strong antibacterial activity |

| 4-Methylphenylsulfonamide | Used as an antibiotic agent |

| Acetic acid, N'-(benzothiazol-2-yl)-N-(4-methylphenyl)hydrazine | Potential use in cancer therapy |

Case Studies and Research Findings

- Antibacterial Studies : A study conducted on various hydrazone derivatives revealed that compounds similar to acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide exhibited high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa .

- Pharmacological Exploration : The compound has been explored for its potential in developing new therapeutic agents due to its ability to inhibit bacterial growth effectively .

- Comparative Analysis : Structural comparisons with other known compounds indicate that the unique combination of functional groups in acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide may lead to enhanced biological activities compared to its analogs .

Mechanism of Action

The mechanism of action of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl hydrazide group can act as a reactive site for further chemical modifications, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Coumarin-3-Carboxylic Acid Hydrazide Derivatives

Structure-Activity Relationship: Coumarin-3-carboxylic acid derivatives, such as 2-oxo-2H-chromene-3-carboxylic acid N′-[2-(quinolin-8-yloxy)-acetyl]-hydrazide, exhibit anti-neoplastic activity. Chromene-thiazole analogs demonstrate superior activity compared to coumarin-quinoline hybrids, highlighting the importance of heterocyclic substituents (e.g., thiazole vs. quinoline) in enhancing cytotoxicity .

| Compound Class | Anti-Neoplastic Activity (Relative Efficacy) | Key Structural Features |

|---|---|---|

| Chromene-thiazole hybrids | High | Thiazole ring, hydrazide linkage |

| Coumarin-quinoline hybrids | Moderate | Quinoline ring, hydrazide linkage |

However, the absence of coumarin scaffolding could alter pharmacokinetic properties, such as membrane permeability .

Thiazolidinone-Diclofenac Hybrids

Biological Activity: Thiazolidin-4-one derivatives, such as [2-(2,6-dichlorophenylamino)phenyl]acetic acid N-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)hydrazide, show antitrypanosomal activity against Trypanosoma brucei brucei (IC50: 4.8–7.06 µM) and anti-inflammatory effects comparable to diclofenac .

| Compound | IC50 (µM) | Key Features |

|---|---|---|

| Thiazolidinone-diclofenac hybrid | 4.8 | Thiazolidinone ring, NSAID backbone |

| Target benzothiazole compound | Not reported | Benzothiazole ring, tosyl hydrazide group |

Comparison: The hydrazide linkage in both compound classes suggests shared mechanisms, such as enzyme inhibition (e.g., cyclooxygenase or trypanothione reductase). However, the benzothiazole group in the target compound may confer distinct selectivity or reduced off-target effects compared to thiazolidinone hybrids .

Sulfonyl Acetic Acid Hydrazide Derivatives

Synthetic Routes :

1,3,4-Thiadiazoles and oxadiazoles are synthesized from sulfonyl acetic acid hydrazides via cyclocondensation with POCl3 or thiourea. For example, 5-styryl-1,3,4-thiadiazole derivatives are obtained in moderate yields (50–65%) under ultrasound irradiation .

| Derivative Type | Yield (%) | Reaction Time | Key Reagent |

|---|---|---|---|

| 1,3,4-Thiadiazoles | 50–65 | 4–6 hours | POCl3, thiourea |

| Target compound | Not reported | Not reported | TBTU or similar |

Comparison :

The target compound’s tosyl hydrazide group aligns with the sulfonyl acetic acid hydrazide precursors used in thiadiazole synthesis. However, its lack of cyclization (retaining the hydrazide chain) may reduce metabolic stability compared to cyclic analogs .

Anticonvulsant Hydrazide Derivatives

Activity: Hydrazones like (2,4-dichlorophenylamino)-acetic acid (3-oxo-1,3-dihydro-indole-2-ylidene)-hydrazide exhibit anticonvulsant activity in murine models (30–300 mg/kg doses) without neurotoxicity. The hydrazide-carbonyl group is critical for binding to neuronal ion channels .

Comparison: While the target compound shares the hydrazide functionality, its benzothiazole and sulfonyl groups may redirect activity toward non-CNS targets (e.g., antimicrobial or anticancer applications) .

Unique Advantages of the Target Compound :

Limitations :

- Lack of cyclic structure: May reduce metabolic stability relative to thiadiazole or oxadiazole derivatives .

- Underexplored biological Limited evidence on specific IC50 values or mechanism of action.

Further studies should focus on synthesizing analogs with cyclized hydrazide groups and evaluating their bioactivity against cancer, microbial, and parasitic targets.

Biological Activity

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide, a compound with the molecular formula and CAS number 108679-68-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide structure characterized by:

- Benzothiazole moiety : Known for enhancing biological activity.

- Sulfonyl group : Contributes to the compound's physicochemical properties.

The molecular weight is approximately 390.44 g/mol, indicating a relatively complex structure that may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Acetic Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide | Staphylococcus aureus | 0.48 | 0.48 |

| Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide | Escherichia coli | 31.25 | 62.5 |

| Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide | Candida albicans | 15.62 | 31.25 |

The compound has shown particularly strong activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 0.48 µg/mL and a minimal bactericidal concentration (MBC) of the same value, indicating potent bactericidal effects.

The antimicrobial action of this compound may involve the inhibition of key bacterial enzymes and disruption of biofilm formation pathways. Studies suggest that it may interfere with gene expression related to virulence factors in bacteria such as Staphylococcus aureus, impacting their ability to adhere and form biofilms.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated various hydrazone derivatives similar to acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide against a panel of bacterial strains. The results indicated that derivatives containing the benzothiazole moiety consistently exhibited enhanced antibacterial properties compared to those without it .

- Cytotoxicity Assessment : In assessing cytotoxicity alongside antimicrobial efficacy, compounds similar to acetic acid, (2-benzothiazolylamino)oxo-, were found to have low toxicity profiles while maintaining high antibacterial activity. This suggests potential for therapeutic applications without significant adverse effects .

Structure-Activity Relationship

The presence of specific functional groups in acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide plays a crucial role in its biological activity:

- Benzothiazole Ring : Enhances antimicrobial efficacy.

- Sulfonamide Group : May contribute to improved solubility and interaction with biological targets.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Benzothiazolylhydrazine | Benzothiazole + hydrazine | Anti-inflammatory |

| Acetic acid, N'-(benzothiazol-2-yl)-N-(4-methylphenyl)hydrazine | Benzothiazole + hydrazine + methyl phenyl | Anticancer potential |

| Acetic acid, 2-(benzothiazol-2-yl)-N'-phenylhydrazide | Benzothiazole + phenyl group | Strong antibacterial |

These comparisons highlight the unique aspects of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide due to its specific combination of functional groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of acetic acid containing benzothiazole and sulfonyl hydrazide moieties?

- Methodology : A typical approach involves refluxing intermediates (e.g., hydrazides) with acid chlorides or aldehydes under anhydrous conditions. For example, hydrazide derivatives can be synthesized by reacting 2-hydroxyacetohydrazide with benzoyl chloride at 100°C for 4 hours under reflux, followed by recrystallization in methanol . Cyclocondensation with reagents like POCl₃ or thiourea in tetrahydrofuran (THF) is also effective for forming thiadiazole or oxadiazole rings .

- Characterization : Confirm structures using -NMR, -NMR, and LC-MS spectroscopy .

Q. What safety protocols are recommended for handling sulfonyl hydrazide derivatives during synthesis?

- Safety Measures : Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize acidic residues with sodium bicarbonate. Refer to safety data sheets (SDS) for first-aid specifics, including eye rinsing (15+ minutes with water) and medical consultation requirements .

Q. How are hydrazide intermediates purified to ensure high yields in multi-step syntheses?

- Optimization : Recrystallization in polar solvents like methanol or ethanol removes unreacted starting materials. For example, precipitating solids from methanol/chloroform mixtures (1:1 ratio) yields >90% purity . Column chromatography with ethyl acetate/hexane gradients is recommended for isolating polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory) of structurally similar hydrazide derivatives?

- Data Analysis :

Compare assay conditions: Variations in cell lines (e.g., HCT-116 vs. NCI-H522) or parasite strains (Trypanosoma brucei brucei) significantly impact IC₅₀ values .

Evaluate substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl) on aryl rings enhance antitrypanosomal activity, while bulky groups may reduce bioavailability .

Validate mechanisms: Use molecular docking to assess binding affinity to targets like cyclooxygenase (COX) for anti-inflammatory activity .

Q. What experimental strategies optimize the antitrypanosomal activity of thiazolidinone-hydrazide hybrids?

- Design :

- Introduce sulfur-containing moieties (e.g., thioxo groups) to enhance membrane permeability. Compounds like [2-(2,6-dichlorophenylamino)phenyl]acetic acid derivatives show IC₅₀ values of 4.8–7.06 µM against T. brucei due to thiazolidinone-thione interactions with parasite enzymes .

- Screen analogs using in vitro models with redox-sensitive dyes (e.g., resazurin) to quantify metabolic inhibition .

Q. How do reaction conditions influence cyclocondensation efficiency for oxadiazole/thiadiazole ring formation?

- Parameter Optimization :

- Temperature : Reflux in acetic acid (3–5 hours) achieves >85% yield for cyclized products .

- Catalysts : Sodium acetate accelerates Schiff base formation in methanol/chloroform mixtures .

- Solvent Polarity : THF improves solubility of sulfonyl acetic acid hydrazides during POCl₃-mediated cyclization .

Key Recommendations

- Prioritize substituent tuning (e.g., halogenation) to enhance bioactivity.

- Cross-validate biological assays using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability).

- Document solvent polarity and temperature rigorously to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.